molecular formula C11H21N B1580644 3-Dibutylamino-1-propyne CAS No. 6336-58-9

3-Dibutylamino-1-propyne

Cat. No.: B1580644
CAS No.: 6336-58-9
M. Wt: 167.29 g/mol
InChI Key: XTEBRELWTGWYDE-UHFFFAOYSA-N
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Description

Contextualization within Propargylamine (B41283) Chemistry

Propargylamines are a class of organic compounds characterized by the presence of an amino group attached to a propargyl group (a three-carbon unit with a carbon-carbon triple bond). These compounds are recognized as valuable synthons, or building blocks, for the creation of a wide range of more complex organic molecules. researchgate.net The reactivity of the alkyne and the nucleophilicity of the amine allow for their participation in numerous synthetic transformations, including multicomponent reactions. researchgate.net

3-Dibutylamino-1-propyne fits squarely within this class, exhibiting the characteristic dual functionality. The dibutylamino group, with its two butyl chains, influences the compound's physical properties, such as its solubility in organic solvents. cymitquimica.comguidechem.com The terminal alkyne is a key feature, enabling participation in reactions like the A³ coupling (aldehyde-alkyne-amine), a powerful one-pot method for synthesizing more substituted propargylamines. researchgate.netresearchgate.net The versatility of propargylamines, including this compound, makes them crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Significance as a Foundational Synthon in Complex Molecule Synthesis

The concept of a "synthon" is fundamental to retrosynthetic analysis, a strategy used by chemists to design the synthesis of complex target molecules by breaking them down into simpler, idealized fragments. numberanalytics.comscribd.com this compound serves as a versatile synthon, offering a pre-packaged combination of a nucleophilic amine and a reactive alkyne. This dual functionality allows chemists to construct intricate molecular frameworks through a variety of synthetic routes. ontosight.ainumberanalytics.com

Its utility is particularly evident in the synthesis of complex molecules that are reminiscent of natural products, which often feature a high density of functional groups and stereocenters. google.comacs.org The alkyne moiety can be readily transformed through reactions such as nucleophilic additions, cyclizations, and click chemistry, a set of powerful, selective, and high-yielding reactions. ontosight.ai This allows for the efficient construction of molecular backbones and the introduction of further chemical diversity. The tertiary amine can act as a directing group, a base, or a point of attachment for other molecular fragments. The strategic use of this compound as a synthon simplifies the synthetic pathway to complex targets, contributing to both step and atom economy in organic synthesis. researchgate.net

Chemical and Physical Properties

The utility of this compound in chemical synthesis is intrinsically linked to its specific physical and chemical properties. These properties dictate its reactivity, how it can be handled and purified, and its compatibility with various reaction conditions.

PropertyValueSource
Molecular Formula C₁₁H₂₁N nist.govnist.gov
Molecular Weight 167.2911 g/mol nist.govnist.gov
Appearance Colorless to pale yellow liquid cymitquimica.comtcichemicals.com
Solubility Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water cymitquimica.comguidechem.com
CAS Registry Number 6336-58-9 nist.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-prop-2-ynylbutan-1-amine
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InChI

InChI=1S/C11H21N/c1-4-7-10-12(9-6-3)11-8-5-2/h3H,4-5,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBRELWTGWYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70212754
Record name 3-Dibutylamino-1-propyne
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Molecular Weight

167.29 g/mol
Source PubChem
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CAS No.

6336-58-9
Record name 3-Dibutylamino-1-propyne
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Record name 6336-58-9
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Record name 3-Dibutylamino-1-propyne
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Synthetic Methodologies for 3 Dibutylamino 1 Propyne and Its Functional Analogues

Catalytic Approaches to Propargylamine (B41283) Formation

Transition metal catalysis is a cornerstone for the synthesis of propargylamines, offering high efficiency and selectivity. These methods often involve the activation of C-H bonds in terminal alkynes, facilitating their coupling with amines and a carbonyl source researchgate.net.

The most prominent method for synthesizing propargylamines is the A³ (Aldehyde, Alkyne, Amine) coupling reaction nih.govresearchgate.netrsc.org. This one-pot, three-component reaction is highly atom-economical, producing only water as a byproduct researchgate.net. Copper catalysts, being inexpensive and effective, are widely used for this transformation rsc.org. The general mechanism involves the in-situ formation of a copper acetylide, which then reacts with an iminium ion generated from the condensation of the aldehyde and amine rsc.org.

A variety of copper-based catalytic systems have been developed, including both homogeneous and heterogeneous catalysts. For instance, copper(I) salts like CuBr were among the first to be used effectively researchgate.net. More advanced systems include copper nanoparticles supported on materials like titanium dioxide (CuNPs/TiO₂) or embedded in metal-organic frameworks (MOFs), which offer advantages such as high stability, reusability, and the ability to perform reactions under solvent-free conditions nih.govrsc.org. The ketone-based equivalent of this reaction is known as the KA² coupling rsc.orgacs.org.

Table 1: Examples of Copper-Catalyzed A³ Coupling Reactions

Catalyst Aldehyde/Ketone Amine Alkyne Conditions Yield Reference
CuI-USY Zeolite Various Ketones Various Amines Various Alkynes Solvent-free, 80 °C Good to Excellent acs.org
CuFe₂O₄ NPs Benzaldehyde Piperidine Phenylacetylene Optimum conditions 90% researchgate.net
Cu(II)-salen complexes Various Aldehydes Various Amines Various Alkynes Mechanochemical (ball-milling) Very Good to Excellent rsc.org
CuNPs/TiO₂ Various Aldehydes Various Amines Various Alkynes Solvent-free, 70 °C, 0.5 mol% catalyst Moderate to Excellent rsc.org

This table is interactive and can be sorted by column.

Rhodium complexes have also proven to be efficient catalysts for the multicomponent synthesis of propargylamines. One notable example is the use of a rhodium-NHC (N-heterocyclic carbene) complex, [{Rh(μ-Cl)(H)₂(IPr)}₂], for the one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene nih.govresearchgate.netdocumentsdelivered.com. This methodology provides an effective route to secondary propargylamines derived from aliphatic aldehydes nih.govdocumentsdelivered.com. Mechanistic studies suggest that the catalytic cycle may involve the formation of a rhodium-imine complex as the active species nih.gov. In other studies, rhodium catalysts have been used for the hydroarylation of propargylic amines with arylboronic acids, leading to β,γ-diarylallylamines through a carborhodation mechanism researchgate.net.

Table 2: Rhodium-Catalyzed Propargylamine Synthesis

Catalyst Substrate 1 Substrate 2 Substrate 3 Product Type Reference

This table is interactive and can be sorted by column.

Besides copper and rhodium, other transition metals have been successfully employed to catalyze the synthesis of propargylamines.

Gold (Au): Gold(III) salen complexes have been shown to catalyze A³ coupling reactions in water with excellent yields organic-chemistry.org.

Silver (Ag): Silver iodide can catalyze the three-component coupling of an aldehyde, alkyne, and amine in water without the need for a cocatalyst organic-chemistry.org. Silver nanoparticles supported on magnetic carbon nanotubes have also been used as biocatalysts for A³ coupling rsc.org.

Zinc (Zn): Zn(OTf)₂ is an effective catalyst for the solvent-free A³ coupling of aldehydes, amines, and phenylacetylene organic-chemistry.org.

Iridium (Ir): The complex [IrCl(COD)]₂ has been used to catalyze the addition of silylacetylenes to imines, a reaction significantly improved by the addition of MgI₂ organic-chemistry.org.

Palladium (Pd): Palladium acetate, Pd(OAc)₂, is an effective catalyst for the reaction of propargylamine derivatives with carbon dioxide to form oxazolidinones acs.org.

These diverse catalytic systems highlight the versatility of transition metals in facilitating the formation of the crucial C-C bond in propargylamines researchgate.net.

Non-Catalytic Synthetic Pathways

While catalytic methods are prevalent, several non-catalytic strategies exist for the synthesis of propargylamines. These methods often rely on the inherent reactivity of the starting materials.

A traditional and straightforward method for the synthesis of tertiary propargylamines like 3-Dibutylamino-1-propyne is the direct N-alkylation of a secondary amine with a propargyl halide researchgate.netnih.gov. In this S_N2 reaction, a secondary amine (e.g., dibutylamine) acts as a nucleophile and attacks the electrophilic methylene carbon of a propargyl halide (e.g., propargyl bromide), displacing the halide ion to form the C-N bond youtube.com.

This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. While conceptually simple, a common challenge in amine alkylation is controlling the extent of reaction, as the product tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to the formation of quaternary ammonium salts as an undesired side product masterorganicchemistry.comresearchgate.net. However, for the synthesis of tertiary amines from secondary amines, this side reaction is often less problematic masterorganicchemistry.com.

While many multicomponent reactions (MCRs) for propargylamine synthesis are metal-catalyzed, some metal-free protocols have been developed researchgate.netrsc.org. These methods align with the principles of green chemistry by avoiding transition metal catalysts rsc.orgnih.gov. One such approach is a decarboxylative three-component coupling reaction involving alkynyl carboxylic acids, paraformaldehyde, and amines, which can proceed in solvents like acetonitrile or even water without a metal catalyst organic-chemistry.org. Another unconventional metal-free MCR involves using dichloromethane (DCM) not just as a solvent but as a C1 source, reacting with a terminal alkyne and a secondary amine to afford the corresponding propargylamine nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related propargylamines aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include the development of recyclable catalysts, the use of environmentally benign solvents, and the design of atom-economical reactions.

A prevalent method for synthesizing propargylamines is the three-component (A³) coupling reaction involving an alkyne, an amine, and an aldehyde. rsc.orgnih.gov This reaction is highly atom-economical as it forms the desired product by creating two new carbon-carbon bonds and one carbon-nitrogen bond in a single step. Recent research has focused on making this process more sustainable.

Catalyst Development:

Heterogeneous Catalysts: To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysts, significant research has gone into developing solid-supported catalysts. rsc.org For instance, a copper-functionalized metal-organic framework (MOF), MIL-101(Cr)-SB-Cu, has been shown to be a highly effective and reusable heterogeneous catalyst for the A³ coupling reaction under solvent-free conditions. nih.gov This catalyst demonstrates high activity, low catalyst loading, and can be easily recovered and reused multiple times without a significant drop in performance. nih.gov

Magnetic Nanocatalysts: Another innovative approach involves the use of superparamagnetic nanocatalysts, which allow for easy separation from the reaction mixture using an external magnet. rsc.org Catalysts such as silver nanoparticles anchored to magnetic α-Fe₂O₃ have demonstrated excellent yields (91–98%) and short reaction times (25–45 minutes) under mild conditions. tandfonline.combohrium.com Similarly, a core-shell superparamagnetic MOF catalyst (Fe₃O₄@MOF) with copper active sites has been successfully used, showing high yields and reusability for at least five cycles with minimal loss of activity. rsc.org

Nanoparticle Catalysts: Gold (Au) nanoparticles have also been employed as efficient and recyclable catalysts for A³ coupling reactions, providing excellent yields and avoiding the use of heavy metals or co-catalysts. researchgate.net

Solvent and Reaction Conditions:

Solvent-Free Synthesis: Conducting reactions without a solvent is a core principle of green chemistry, reducing waste and simplifying product purification. nih.gov Several A³ coupling methodologies for propargylamine synthesis have been successfully developed under solvent-free conditions, often coupled with heterogeneous catalysts like CuNPs/TiO₂. nih.govrsc.org

Water as a Solvent: Water is considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org However, its use can be challenging for hydrophobic substrates. To address this, strategies like using macroporous adsorption resin-supported gold nanoparticles (MAR-AuNPs) have been developed. The resin adsorbs hydrophobic reactants, bringing them into close contact with the catalyst in an aqueous medium. rsc.org

Metal-Free Approaches: To further enhance the sustainability of propargylamine synthesis, metal-free decarboxylative coupling reactions have been developed. rsc.org These methods utilize readily available starting materials like amino acids and α-keto acids, proceeding with high atom economy and environmental friendliness. rsc.org

Catalyst SystemReaction ConditionsKey Green AdvantagesYield RangeReference
Cu-functionalized MIL-101(Cr)Solvent-freeHeterogeneous, reusable, high atom economy85-96% nih.gov
Silver Nanoparticles on α-Fe₂O₃ (AgMNPs)Mild conditions, short reaction timesMagnetically recyclable, high efficiency91-98% tandfonline.combohrium.com
Fe₃O₄@MOF (Copper MOF)Mild conditionsSuperparamagnetic, reusable for 5+ cyclesGood to Excellent rsc.org
Macroporous Resin-Supported AuNPsWater as solventEnables reaction of hydrophobic substrates in waterUp to 81% rsc.org
Metal-Free Decarboxylative CouplingEnvironmentally friendly conditionsAvoids metal catalysts, high atom economyGood rsc.org

Flow Chemistry Applications in Synthetic Scale-Up

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis and scale-up of chemical production, offering significant advantages over traditional batch processing. dur.ac.ukstolichem.com These benefits include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, precise control over reaction parameters, and streamlined scalability. tandfonline.comjst.org.inalmacgroup.com

For the synthesis of this compound and its analogues, flow chemistry provides a robust platform for safe, efficient, and scalable production. nih.gov A key advantage is the ability to handle potentially hazardous or unstable intermediates. For example, a telescoped flow process has been developed for the synthesis of propargylic amines from propargylic alcohols, which proceeds via a hazardous azide (B81097) intermediate. nih.gov By generating and consuming the azide in a continuous stream, the process minimizes operator exposure and the accumulation of potentially explosive material. nih.govresearchgate.net

The scale-up of a flow process can often be achieved more straightforwardly than a batch process. Instead of redesigning a larger reactor, production can be increased by either running the system for a longer duration, increasing the flow rate, or by "numbering-up," which involves running multiple identical reactor setups in parallel. stolichem.comalmacgroup.com This approach avoids the complex challenges of maintaining consistent mixing and heat transfer that arise when scaling up batch reactors. stolichem.com

Microreactors are frequently used in flow chemistry, offering a very high surface-area-to-volume ratio that allows for rapid heating or cooling and precise temperature control. tandfonline.comnih.gov This is particularly beneficial for highly exothermic reactions. The reaction time, known as residence time in a flow system, can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization to maximize yield and minimize byproduct formation. jst.org.in

A multi-step synthesis can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. durham.ac.uknih.gov This significantly reduces waste and processing time. For example, a flow process for propargylamine synthesis could involve the initial formation of an intermediate in one reactor coil, followed by its immediate reaction with another reagent introduced downstream in a second reactor coil. nih.govnih.gov

Flow Chemistry ParameterAdvantage in Propargylamine SynthesisTypical Implementation
Heat & Mass TransferExcellent control over exothermic reactions, leading to higher selectivity and safety.Use of microreactors or meso-reactors with high surface-area-to-volume ratios. tandfonline.com
SafetyOn-demand generation and immediate consumption of hazardous intermediates (e.g., azides). nih.govresearchgate.netSmall reactor volumes (hold-up) minimize the quantity of hazardous material at any given time.
ScalabilityScale-up achieved by continuous operation ("scaling-out") or parallelization ("numbering-up"). stolichem.comTransitioning from lab-scale (g/h) to production-scale (kg/h) without significant redevelopment. almacgroup.com
Residence Time ControlPrecise optimization of reaction time to maximize yield and minimize byproducts.Controlled by pump flow rates and reactor coil volume. jst.org.in
Process TelescopingIntegration of multiple synthetic steps without isolating intermediates, reducing waste and time. durham.ac.uknih.govConnecting multiple reactor coils in sequence with downstream reagent introduction.

Reactivity and Mechanistic Studies of 3 Dibutylamino 1 Propyne

Fundamental Reaction Pathways

The reactivity of 3-Dibutylamino-1-propyne is governed by the electronic interplay between the nitrogen lone pair and the alkyne π-system. This results in a high degree of nucleophilicity at the β-carbon and electrophilicity at the α-carbon, allowing for a diverse range of reactions.

Nucleophilic addition represents a primary reaction pathway for ynamines like this compound. The polarized nature of the carbon-carbon triple bond facilitates the attack of nucleophiles. nih.gov The nitrogen atom's electron-donating effect increases the electron density at the β-carbon, making it the preferred site of nucleophilic attack. This is in contrast to the reactivity of simple alkynes, which are generally less reactive towards nucleophiles.

The mechanism typically involves the attack of a nucleophile on the β-carbon, leading to a vinyl anion intermediate. This intermediate is then protonated or reacts with an electrophile to yield the final product. A variety of nucleophiles, including amines, alcohols, and carbon nucleophiles, can participate in these reactions. libretexts.orgpressbooks.pub For instance, the reaction with primary or secondary amines can lead to the formation of enamines or imines, respectively, after initial nucleophilic addition and subsequent rearrangement. libretexts.orgpressbooks.publibretexts.org

A significant application of this reactivity is the catalytic asymmetric addition of ynamides (N-acylated ynamines) to aldehydes, providing access to chiral N-substituted propargylic alcohols. nih.gov While this has been demonstrated for ynamides, the fundamental principle of nucleophilic addition is applicable to this compound.

Table 1: Examples of Nucleophilic Addition Reactions of Ynamines

Nucleophile Product Type Catalyst (if applicable)
Primary Amine Imine Acid-catalyzed
Secondary Amine Enamine Acid-catalyzed

This compound can also undergo substitution reactions, where the dibutylamino group or a substituent at the terminal alkyne carbon is replaced. The specific conditions of the reaction dictate whether the ynamine acts as a nucleophile or an electrophile.

In reactions where the ynamine acts as a nucleophile, the lone pair of electrons on the nitrogen can initiate an attack on an electrophilic center. youtube.com However, a more characteristic reaction of ynamines is their ability to act as synthetic equivalents of ketenes, making them susceptible to electrophilic attack at the β-carbon. This can be followed by the elimination of the amino group, leading to a substitution product.

Mechanistically, electrophilic addition to the β-carbon can generate a vinyl cation intermediate, which can then be trapped by a nucleophile. Alternatively, in the presence of a suitable leaving group on the nitrogen, the reaction can proceed through an addition-elimination mechanism. youtube.com While amines themselves are generally poor leaving groups, derivatization of the amino group can facilitate substitution. youtube.com

The terminal alkyne functionality in this compound allows it to participate in various alkyne coupling reactions, which are fundamental for the formation of carbon-carbon bonds and the synthesis of conjugated systems.

One such reaction is the Cadiot-Chodkiewicz coupling , which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. wikipedia.orgjk-sci.com This reaction is highly efficient for the synthesis of unsymmetrical diynes. rsc.orgalfa-chemistry.com The mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This species then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the diyne product and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com Ynamides have been shown to be effective partners in Cadiot-Chodkiewicz cross-coupling reactions for the synthesis of conjugated polyynes. nih.gov

Table 2: Key Features of Cadiot-Chodkiewicz Coupling

Component Role
Terminal Alkyne Nucleophilic partner
1-Haloalkyne Electrophilic partner
Copper(I) Salt Catalyst

Another important alkyne coupling reaction is the Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. While direct examples with this compound are not prevalent in the provided search results, the general reactivity of terminal alkynes makes it a potential substrate for this transformation.

The unique electronic properties of this compound make it a valuable precursor in the synthesis of various cyclic and heterocyclic compounds.

Ynamines and their derivatives are versatile building blocks for the synthesis of a wide range of heterocycles. For example, transition-metal-catalyzed [4+2] heteroannulation of α,β-unsaturated oximes with alkynes has been developed as a powerful strategy for pyridine synthesis. researchgate.net Similarly, a one-pot C-H alkenylation/electrocyclization/aromatization sequence using alkynes and α,β-unsaturated imines provides access to highly substituted pyridines. nih.govorganic-chemistry.orgscispace.com

The synthesis of other heterocycles is also possible. Gold-catalyzed [3+2] annulation of ynamides with isoxazoles can yield 2-aminopyrroles. In this reaction, the ynamide is activated by the gold catalyst to form a keteniminium ion, which then reacts with the isoxazole. Furthermore, the reaction of ynamides with N-ylides, catalyzed by gold, can furnish 4-aminooxazoles through the formation of an α-imino gold-carbene complex.

This compound, as an activated alkyne, is an excellent dipolarophile in cycloaddition reactions. The most notable of these is the Huisgen 1,3-dipolar cycloaddition , a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.orgfu-berlin.deijrpc.com

A particularly important variant is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. nih.govtcichemicals.com This reaction joins an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.org Ynamines have demonstrated superior reactivity in CuAAC reactions compared to traditional alkynes, often requiring lower copper catalyst loadings. nih.gov

Mechanistic studies of the copper(II) acetate-catalyzed ynamine-azide cycloaddition have revealed a dual catalytic cycle. acs.orgnih.gov Initially, a Glaser-Hay coupling of the terminal ynamine forms a diyne species and, crucially, a Cu(I) species. acs.orgburleylabs.co.uk This in-situ generated Cu(I) is the active catalyst for the subsequent (3 + 2) cycloaddition with the azide. nih.gov

Table 3: Comparison of Thermal and Copper-Catalyzed Huisgen Cycloaddition

Feature Thermal Huisgen Cycloaddition Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Concerted [3+2] cycloaddition Stepwise, involves copper acetylide intermediate
Reactants 1,3-dipole and dipolarophile (alkyne) Azide and terminal alkyne
Product Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) Typically a single regioisomer (1,4-disubstituted triazole)
Catalyst None Copper(I)

| Ynamine Reactivity | Good dipolarophile | Excellent dipolarophile, enhanced reactivity |

Cyclization Reactions

Mechanistic Investigations

The mechanistic understanding of reactions involving this compound, a member of the ynamine family, is crucial for its application in organic synthesis. Ynamines are characterized by an electron-rich carbon-carbon triple bond due to the electron-donating nature of the adjacent nitrogen atom, which dictates their reactivity.

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available literature. However, the general reactivity of ynamines provides a framework for understanding these aspects. Ynamine reactions are typically rapid and exothermic due to their high nucleophilicity.

Table 1: General Factors Influencing the Kinetics and Thermodynamics of Ynamine Reactions

FactorInfluence on KineticsInfluence on Thermodynamics
Electrophile Strength Stronger electrophiles lead to faster reaction rates.Formation of more stable products with stronger electrophiles.
Solvent Polarity Polar solvents can stabilize charged intermediates, potentially increasing reaction rates.Solvent effects on the overall free energy change of the reaction can vary.
Steric Hindrance Increased steric bulk on the nitrogen or the alkyne can decrease reaction rates.Steric interactions can influence the relative stability of reactants and products.
Temperature Higher temperatures generally increase reaction rates.The effect on equilibrium depends on the enthalpy and entropy of the reaction.

Alleneamines and Keteniminium Ions:

A key feature of ynamine reactivity is the formation of transient intermediates that dictate the final product. Protonation or reaction with an electrophile at the β-carbon of this compound leads to a keteniminium ion. This intermediate is highly electrophilic and can be attacked by nucleophiles at the central carbon.

Furthermore, under certain conditions, ynamines can isomerize to form alleneamines. This isomerization can be influenced by the reaction conditions and the presence of catalysts. Alleneamines are also reactive intermediates that can participate in various cycloaddition and rearrangement reactions.

Cuprate Reagents:

Terminal alkynes, including aminopropynes, can be converted into valuable organometallic reagents. While specific studies on this compound are limited, research on the closely related 3-(dimethylamino)-1-propyne demonstrates its utility as a precursor for a versatile mixed cuprate reagent. This suggests that this compound can be deprotonated at the terminal alkyne position with a strong base, such as an organolithium reagent, to form a lithium acetylide. Subsequent reaction with a copper(I) salt generates a mixed cuprate reagent.

These cuprate reagents are powerful nucleophiles used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group in the propargyl backbone can influence the stability and reactivity of the cuprate reagent.

Table 2: Formation and Reactivity of Intermediates from this compound (Inferred)

IntermediateFormationKey Reactive Feature
Keteniminium Ion Protonation or electrophilic attack on the β-carbon of the alkyne.Highly electrophilic central carbon, susceptible to nucleophilic attack.
Alleneamine Isomerization of the ynamine.Can undergo cycloaddition and rearrangement reactions.
Lithium Acetylide Deprotonation of the terminal alkyne with a strong base.Nucleophilic at the terminal carbon.
Mixed Cuprate Reagent Reaction of the lithium acetylide with a copper(I) salt.Soft nucleophile, effective in conjugate addition and substitution reactions.

The reactivity of alkynes can often be enhanced and controlled by the use of Lewis acids. In the case of this compound, a Lewis acid can coordinate to either the nitrogen atom or the alkyne π-system.

Coordination of a Lewis acid to the nitrogen atom would decrease its electron-donating ability, thereby making the alkyne less nucleophilic but potentially more susceptible to certain types of cycloaddition reactions.

Alternatively, a π-acidic Lewis acid could coordinate to the carbon-carbon triple bond, activating it towards nucleophilic attack. This mode of activation is common in reactions such as hydroamination and cycloisomerization of alkynes. The presence of the basic amino group in this compound can, however, lead to competitive binding of the Lewis acid at the nitrogen, which may inhibit the desired alkyne activation. The choice of the Lewis acid and the reaction conditions is therefore critical in directing the reactivity.

Table 3: Potential Effects of Lewis Acid Catalysis on the Reactivity of this compound

Lewis Acid Coordination SiteConsequencePotential Applications
Nitrogen Atom Decreased nucleophilicity of the alkyne.Control of regioselectivity in cycloaddition reactions.
Alkyne π-System Activation of the alkyne towards nucleophilic attack.Hydrofunctionalization reactions (e.g., hydroamination, hydroarylation).
Both Nitrogen and Alkyne Complex formation influencing overall reactivity.May lead to novel reaction pathways or catalyst deactivation.

Applications of 3 Dibutylamino 1 Propyne in Advanced Organic Synthesis

Versatile Building Block for Complex Organic Molecules

The structural attributes of 3-Dibutylamino-1-propyne make it an invaluable building block for the synthesis of a diverse array of complex organic molecules. hilarispublisher.com Propargylamines, in general, are recognized as crucial intermediates in the synthesis of various bioactive amines and nitrogen-containing heterocycles. nih.govresearchgate.net The reactivity of the terminal alkyne allows for its participation in a wide range of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.

The presence of the dibutylamino group further enhances its utility, providing a handle for modifying the molecule's solubility and steric properties, which can be advantageous in directing the outcome of certain reactions. The dual functionality of this compound enables it to be a linchpin in the assembly of intricate molecular structures, serving as a precursor to pharmaceuticals, functional materials, and other high-value chemical entities. Organic building blocks such as this are fundamental to the hierarchical construction of more complex compounds, playing a critical role in the development of new materials and the synthesis of essential molecules for various industries. hilarispublisher.com

Precursor for Mixed Cuprate Reagents in Carbon-Carbon Bond Formation

A significant application of this compound lies in its role as a precursor to mixed cuprate reagents, which are powerful tools for the formation of carbon-carbon bonds. chemrevise.org While direct literature on this compound for this purpose is not abundant, the closely related compound, 3-Dimethylamino-1-propyne, has been demonstrated to be a convenient precursor for a versatile mixed cuprate reagent. acs.orgacs.org The synthetic pathway involves the deprotonation of the terminal alkyne with an organolithium reagent, followed by the addition of a copper(I) salt.

This process generates a lithium alkynylcuprate, which can then be combined with another organolithium reagent to form a mixed cuprate of the general formula R(R'C≡C)CuLi. In these mixed cuprates, the alkynyl group often acts as a "dummy" ligand, with the R group being selectively transferred in subsequent reactions. These reagents are particularly useful for 1,4-conjugate additions to α,β-unsaturated ketones and for substitution reactions with alkyl halides, providing a reliable method for constructing new carbon-carbon bonds.

Table 1: Formation of a Mixed Cuprate Reagent

StepReactant 1Reactant 2Product
1This compoundn-ButyllithiumLithium dibutylaminopropynide
2Lithium dibutylaminopropynideCopper(I) iodideLithium (dibutylaminopropynyl)cuprate
3Lithium (dibutylaminopropynyl)cuprateMethyllithiumLithium methyl(dibutylaminopropynyl)cuprate

Synthesis of Agrochemicals and Specialty Chemicals

The propargylamine (B41283) motif is a key structural feature in a variety of biologically active molecules, including some agrochemicals. hilarispublisher.com The unique chemical properties imparted by the alkyne and amine functionalities can lead to desirable biological activities. While the general class of propargylamines is important in this context, specific, documented instances of this compound being directly employed in the synthesis of commercial agrochemicals or specialty chemicals are not widely reported in the available scientific literature. However, its potential as a building block suggests that it could be utilized in the development of novel compounds with applications in these areas. The versatility of propargylamines in constructing heterocyclic systems, for instance, is a valuable attribute in the search for new and effective agrochemical agents. researchgate.net

Regioselective and Stereoselective Syntheses Facilitated by the Compound

The structural characteristics of this compound offer potential for its use in controlling the regioselectivity and stereoselectivity of chemical reactions. The bulky dibutylamino group can exert significant steric influence, which could direct incoming reagents to a specific position on the alkyne, thereby controlling the regioselectivity of addition reactions.

In the realm of stereoselective synthesis, while there is extensive research on the asymmetric synthesis of chiral propargylamines, the use of achiral this compound to induce stereoselectivity is less documented. nih.govresearchgate.netnih.gov However, the amino group can be protonated or coordinated to a metal center, which could then influence the stereochemical outcome of a reaction at the nearby alkyne. For instance, in metal-catalyzed reactions, the nitrogen atom could act as a directing group, positioning the catalyst and substrate in a way that favors the formation of one stereoisomer over another. Further research would be needed to fully explore and realize the potential of this compound in these sophisticated synthetic applications.

Role of 3 Dibutylamino 1 Propyne in Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Copolymers

The dual functionality of 3-Dibutylamino-1-propyne makes it a valuable monomer for creating functional polymers. The alkyne group provides a reactive site for polymerization or for post-polymerization modification, while the dibutylamino group imparts specific chemical characteristics, such as basicity, hydrophobicity, and potential for coordination with metal ions, to the final polymer.

Propargylamines, including this compound, are a promising class of monomers for the synthesis of substituted polyacetylenes. revmaterialeplastice.ro The polymerization of the alkyne moiety can lead to the formation of a conjugated polymer backbone. The resulting polymer, poly(this compound), would feature a polyacetylene-like main chain with pendant dibutylamino groups at regular intervals.

These pendant amine groups can significantly influence the polymer's properties:

Solubility: The bulky and relatively nonpolar dibutyl groups can enhance the solubility of the otherwise rigid and often insoluble polyacetylene backbone in common organic solvents, facilitating processing and characterization.

Functionality: The tertiary amine can act as a site for further chemical reactions, such as quaternization to introduce positive charges, or as a coordination site for metal catalysts.

Electronic Properties: The nitrogen lone pair can interact electronically with the conjugated backbone, potentially altering the polymer's optical and electronic characteristics, which is relevant for applications in organic electronics.

While various catalysts are known to polymerize substituted acetylenes, the specific conditions for the high molecular weight polymerization of this compound would need to be optimized to control the polymer's structure and properties.

The terminal alkyne of this compound is perfectly suited for click chemistry, particularly the CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for synthesizing complex polymer architectures like block copolymers. alfa-chemistry.comnih.gov

There are two primary strategies to incorporate this compound into block copolymers using this method:

Functionalization of an Azide-Terminated Polymer: An existing polymer chain, synthesized by another method (like Atom Transfer Radical Polymerization - ATRP or Reversible Addition-Fragmentation chain Transfer - RAFT) to have a terminal azide group (Polymer-N₃), can be reacted with this compound. The click reaction attaches the dibutylaminopropyne moiety to the polymer's chain end. researchgate.net

Linking Two Polymer Blocks: A polymer block ending in an azide group can be "clicked" together with a second polymer block that has a terminal alkyne group derived from this compound. This creates a well-defined diblock copolymer. For example, a derivative of this compound could be used to initiate the polymerization of another monomer, resulting in a polymer with a terminal alkyne ready for clicking. researchgate.netnih.gov

These approaches allow for the precise combination of different polymer segments, creating materials that unite the distinct properties of each block, such as combining a water-soluble block with a functional, amine-containing block derived from this compound.

Table 1: Conceptual Synthesis of Block Copolymers via Click Chemistry
Polymer Block A (Precursor)Functional MonomerClick ReactionResulting StructureKey Feature
Azide-terminated Polystyrene (PS-N₃)This compoundCuAACPS-triazole-(CH₂)-N(Bu)₂End-functionalized polymer with a tertiary amine group.
Azide-terminated Poly(ethylene glycol) (PEG-N₃)Alkyne-terminated Polymethylmethacrylate (PMMA-alkyne)CuAACPEG-triazole-PMMAAmphiphilic diblock copolymer.
PMMA-alkyne could be synthesized using an initiator derived from this compound.

Radical polymerization is a widely used industrial process for producing a vast array of polymers. nih.gov However, the radical polymerization of terminal alkynes like the one in this compound is generally less controlled compared to the polymerization of vinyl monomers (alkenes). The propargyl radical that would be formed is relatively stable, which can lead to slow propagation and a higher likelihood of side reactions.

Studies on structurally related diallylamine (B93489) monomers have shown that radical polymerization can proceed via a cyclopolymerization mechanism, where the growing radical chain preferentially attacks the second double bond within the same monomer unit to form a cyclic structure in the polymer backbone. researchgate.netresearchgate.net A similar pathway could be envisioned for this compound under certain conditions, though it is less common. More typically, radical polymerization of alkynes results in complex, cross-linked, or low-molecular-weight materials. Therefore, while possible, conventional free-radical polymerization is not the preferred method for creating well-defined, linear polymers from propargylamines. mdpi.com Controlled radical polymerization techniques might offer better control but are more commonly applied to vinyl monomers.

Surface Modification and Functionalization using this compound Derivatives

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to advanced sensors. The reactive alkyne group of this compound makes it an excellent molecule for surface functionalization, again primarily through click chemistry. nih.gov

A common strategy involves first introducing azide groups onto a substrate surface (e.g., silicon wafers, glass, or polymer films). This can be done through various chemical methods, such as silanization with an azido-functional silane. Subsequently, the azide-functionalized surface is exposed to a solution of this compound in the presence of a copper catalyst. The CuAAC reaction covalently tethers the molecule to the surface, creating a uniform monolayer with exposed dibutylamino groups. nih.gov This process can transform the surface's properties, for instance, by altering its wettability, charge, or reactivity for subsequent modification steps.

Development of Core-Shell Systems with Nanoparticle Integration

Core-shell nanoparticles are advanced materials consisting of an inner core and an outer shell of a different composition. rsc.org This structure allows for the combination of properties, such as a magnetic core for targeting and a functional polymer shell for biocompatibility or further reactions. mdpi.com

This compound can be integrated into these systems to functionalize the nanoparticle surface. For example, silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) can be prepared where the silica (B1680970) shell is functionalized with azide groups. nih.gov These azide-modified nanoparticles can then be reacted with this compound via click chemistry to coat the shell with dibutylamino functionalities. researchgate.net This approach is highly modular; the core can be magnetic, fluorescent, or plasmonic, while the shell's functionality is precisely controlled by the clicked molecule. A study on magnetic core-shell nanoparticles with poly(O-propargyl acrylate) shells demonstrated the utility of pendant propargyl groups for subsequent click reactions to introduce desired functionalities. researchgate.net

Table 2: Functionalization of Core-Shell Nanoparticles
Core MaterialShell MaterialSurface GroupFunctionalizing AgentResulting Surface
Fe₃O₄ (Magnetic)SiO₂ (Silica)-N₃ (Azide)This compound-triazole-(CH₂)-N(Bu)₂
Au (Gold)Polymer-N₃ (Azide)This compound-triazole-(CH₂)-N(Bu)₂
PolystyrenePoly(O-propargyl acrylate)-C≡CH (Alkyne)Azido-functional moleculeFunctionalized Shell

Applications in Self-Healing and Dynamic Polymeric Materials

Self-healing polymers are a class of smart materials that can autonomously repair damage. mdpi.comjetir.org Intrinsic self-healing often relies on the incorporation of dynamic or reversible chemical bonds into the polymer network. kinampark.com These can be non-covalent interactions (like hydrogen bonds) or reversible covalent bonds (like those in Diels-Alder reactions). researchgate.net

While the propargyl group in this compound is not itself a dynamic bond, it serves as a crucial chemical handle to introduce such functionalities into a polymer. For instance, a polymer backbone can be created with pendant alkyne groups derived from a monomer related to this compound. These alkyne groups can then be modified via click chemistry with azide-containing molecules that are capable of dynamic bonding.

Conceptual Pathway to a Self-Healing Material:

Synthesize a polymer with pendant alkyne groups using a monomer derived from this compound.

Prepare molecules that can participate in a reversible reaction, such as furan (B31954) (as a diene) and maleimide (B117702) (as a dienophile) for the Diels-Alder reaction. One of these components is functionalized with an azide group (e.g., azido-maleimide).

Use click chemistry to attach the azido-maleimide to the polymer's pendant alkyne groups.

Cross-link the resulting polymer with a multi-functional furan-containing molecule.

The resulting polymer network would contain reversible Diels-Alder adducts. When the material is fractured, applying a stimulus like heat can cause a retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer to flow and mend the crack. Upon cooling, the forward Diels-Alder reaction reforms the bonds, restoring the material's integrity. The presence of the dibutylamino group in the structure could also influence the dynamics of the network through secondary interactions.

Exploration of 3 Dibutylamino 1 Propyne in Medicinal Chemistry and Biomedical Research

Intermediate in Pharmaceutical Synthesis

3-Dibutylamino-1-propyne is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. smolecule.comcenmed.com Its utility stems from the reactivity of its terminal alkyne and the physicochemical properties conferred by the dibutylamino group. The alkyne functional group is particularly valuable as it can participate in a variety of coupling reactions, allowing for the construction of larger, more intricate molecular frameworks. smolecule.com

In pharmaceutical development, intermediates like this compound are crucial for building lead compounds. The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where intermediates form the core structure upon which other functional groups are added or modified. beilstein-journals.orgresearchgate.net The dibutylamino portion of the molecule provides lipophilic character, which can be advantageous for modulating the solubility and membrane permeability of the final drug candidate. The tertiary amine can also be a key pharmacophoric feature or a site for further chemical modification. The dual functionality of this compound makes it a valuable reagent in the creation of novel compounds for biological screening. nih.govmdpi.com

PropertyValue
Molecular FormulaC11H21N
Molecular Weight167.3 g/mol
Key Functional GroupsTerminal Alkyne, Tertiary Amine
Primary Use in SynthesisBuilding block for complex molecules

Conjugation Strategies for Biologically Active Molecules

The terminal alkyne of this compound is ideally suited for modern conjugation techniques, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, making it a powerful tool for linking molecules. nih.govnih.gov

In the field of drug delivery, this compound and similar alkynes are used to attach targeting ligands to polymer drug carriers. rsc.orgresearchgate.net This strategy involves functionalizing a polymer backbone with azide (B81097) groups and then using the CuAAC reaction to "click" on an alkyne-containing ligand. The resulting conjugate combines the properties of the polymer carrier (e.g., solubility, biocompatibility) with the targeting specificity of the ligand. This approach allows for the creation of sophisticated drug delivery systems designed to accumulate at specific sites in the body, such as tumor tissues. nih.gov The triazole ring formed during the click reaction is chemically stable and serves as a reliable linker between the carrier and the bioactive molecule. nih.gov

ComponentRole in ConjugationReaction Type
Polymer Carrier (azide-functionalized)Scaffold for drug and ligand attachmentClick Chemistry (CuAAC)
This compound (or derivative)Alkyne-containing targeting ligand or linkerClick Chemistry (CuAAC)
Biologically Active MoleculeTherapeutic payloadN/A

The specificity and biocompatibility of click chemistry reactions make them highly suitable for the labeling of biomolecules such as proteins and nucleic acids. nih.gov An alkyne handle, such as the one present in this compound, can be incorporated into a biomolecule either synthetically or metabolically. Subsequently, a reporter molecule (e.g., a fluorescent dye or biotin) functionalized with an azide group can be attached via the CuAAC reaction. nih.gov This method allows for the specific and efficient labeling of biomolecules in complex biological samples, even within living cells, without interfering with biological processes. nih.gov

Investigation of Biological Activities and Receptor Interactions of Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities. By modifying the core structure, researchers can develop compounds that interact with specific biological targets like enzymes and cellular membranes. mdpi.comnih.govmdpi.com

Derivatives of amino-alkynes have been explored as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. mdpi.comnih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. mdpi.com Research in this area focuses on designing molecules that can selectively inhibit one of the two MAO isoforms, MAO-A or MAO-B. For instance, studies on various amine derivatives have shown that structural modifications can lead to potent and selective inhibition. nih.gov The development of new MAO inhibitors often involves synthesizing a library of related compounds and screening them for their inhibitory activity against both enzyme isoforms to identify candidates with the desired potency and selectivity. mdpi.com

Enzyme TargetTherapeutic AreaRole of Inhibitors
Monoamine Oxidase A (MAO-A)DepressionIncrease levels of neurotransmitters
Monoamine Oxidase B (MAO-B)Parkinson's DiseasePrevent breakdown of dopamine

The physicochemical properties of derivatives of this compound, particularly the lipophilicity imparted by the dibutyl groups, can influence how these molecules interact with cellular components. Lipophilicity plays a significant role in a molecule's ability to cross cellular membranes and distribute within tissues. The development of bioactive compounds often involves optimizing this property to ensure that the molecule can reach its intended target within the cell. The amine group, which is typically protonated at physiological pH, can interact with negatively charged components of cell membranes, such as phospholipids. These interactions can affect membrane fluidity and the function of membrane-bound proteins.

Potential in Drug Delivery Systems

While specific studies detailing the use of this compound in drug delivery systems are not extensively documented, its structural features, particularly the terminal alkyne group, suggest significant potential in this field. Modern drug delivery systems often rely on the precise and stable conjugation of therapeutic agents to carrier molecules, targeting ligands, or imaging agents. The terminal alkyne in this compound is a key functional group for such applications, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

This reaction allows for the efficient and specific covalent linking of an alkyne-containing molecule (like this compound or its derivatives) to an azide-functionalized component. nih.gov This could include:

Polymeric Nanoparticles: The compound could be used to functionalize the surface of drug-loaded nanoparticles, attaching targeting molecules that guide the nanoparticle to specific cells or tissues.

Antibody-Drug Conjugates (ADCs): The alkyne group provides a handle to attach potent cytotoxic drugs to monoclonal antibodies, a strategy used in targeted cancer therapy.

Bioorthogonal Chemistry: The alkyne moiety can be used to tag natural products or other bioactive molecules, facilitating their visualization, quantification, and functional analysis within biological systems. nih.gov

The dibutylamino group imparts a lipophilic character to the molecule, which can influence its interaction with biological membranes and its solubility profile, factors that are critical in the design of effective drug delivery vehicles. The versatility of the propargylamine (B41283) scaffold allows for its incorporation into more complex molecular architectures designed for controlled release and targeted delivery. tandfonline.com

Table 1: Potential Applications of this compound's Functional Groups in Drug Delivery

Functional Group Key Reaction Potential Application in Drug Delivery Rationale
Terminal Alkyne Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Conjugation to drug carriers (e.g., polymers, liposomes), targeting ligands (e.g., antibodies, peptides), or imaging agents. Forms a stable triazole linkage under mild, bioorthogonal conditions, enabling precise construction of complex delivery systems. nih.govnih.gov
Tertiary Amine (Dibutylamino) Acid-Base Reactions pH-responsive drug release. Can be protonated at lower pH, potentially triggering conformational changes or disassembly of a carrier system in acidic environments like tumors or endosomes. The tertiary amine can act as a proton sponge, which is a known mechanism for enhancing endosomal escape of drug delivery vehicles.
Propargylamine Scaffold General Reactivity Serves as a versatile building block for creating more complex linker chemistries within a drug delivery system. The combination of the alkyne and amine allows for multiple points of chemical modification to tune properties like solubility, stability, and release kinetics. tandfonline.com

Synthesis of Novel Heterocyclic Derivatives with Pharmacological Potential

Propargylamines, including N,N-disubstituted variants like this compound, are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Heterocycles are core structures in a vast number of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egijper.orgijper.org The reactivity of the alkyne and the influence of the adjacent amino group in propargylamines enable various cyclization strategies. mdpi.comresearchgate.net

One notable synthetic pathway involves the use of N,N-disubstituted propargylamines in sequential reactions to build complex polyheterocyclic systems. For instance, a regioselective 1,3-dipolar cycloaddition between a propargylamine and a nitrile oxide can generate a substituted isoxazole. This intermediate can then undergo further intramolecular reactions, such as a palladium-catalyzed arylation, to create fused heterocyclic structures. researchgate.net Isoxazoles themselves are a class of heterocyclic compounds with a remarkable number of applications and are considered versatile building blocks in organic synthesis. researchgate.net

Aminoalkynes are powerful tools for assembling biologically important polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com Metal catalysis plays a key role in activating the C-C triple bond, allowing for reactions that would otherwise not be feasible. mdpi.com For example, propargylamines can react with carbonyl compounds in the presence of gold or copper catalysts to synthesize substituted dihydropyridines or other nitrogen-containing rings. mdpi.com

The general synthetic utility is summarized in the table below, illustrating how a scaffold like this compound could be theoretically employed.

Table 2: Examples of Heterocyclic Synthesis from Propargylamine Scaffolds

Reaction Type Reactants Resulting Heterocycle Potential Pharmacological Relevance
1,3-Dipolar Cycloaddition N,N-Disubstituted Propargylamine, Nitrile Oxide Isoxazole Isoxazole derivatives are known to have anti-inflammatory, analgesic, and antimicrobial activities. researchgate.net
Gold-catalyzed Heterocyclization Propargylamine, β-Ketoester Dihydropyridine Dihydropyridine scaffolds are famously used as calcium channel blockers for treating hypertension. mdpi.com
Intramolecular Cyclization / Isomerization N-propargylic β-enaminones (derived from propargylamines) Pyrrole The pyrrole ring is a component of many biologically active natural products and synthetic drugs, including notable anti-inflammatory agents. researchgate.net
Cascade Condensation/Cyclization N-propargylated pyrrole carbaldehyde, Ammonia Pyrrolo[1,2-a]pyrazine Fused pyrazine systems are investigated for a wide range of activities, including as kinase inhibitors in cancer therapy. researchgate.net

The synthesis of such derivatives from this compound would yield novel chemical entities. The presence of the dibutylamino group could significantly influence the pharmacological profile of the resulting heterocycles by increasing lipophilicity, which can affect cell membrane permeability, metabolic stability, and interaction with biological targets. These new structures would require extensive biological screening to determine their specific therapeutic potential. ijper.org

Theoretical and Computational Chemistry Studies on 3 Dibutylamino 1 Propyne

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the fundamental properties of molecules. A DFT study of 3-Dibutylamino-1-propyne would provide a wealth of information about its geometry and electronic landscape.

Structural Properties:

Molecular Geometry: DFT calculations would allow for the optimization of the ground-state geometry of this compound, predicting key structural parameters. These would include the bond lengths between all atoms (C-C, C≡C, C-N, N-C, C-H), the bond angles defining the molecular shape, and the dihedral angles that describe the spatial arrangement of the butyl chains relative to the propargyl group.

Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule, with specific frequencies corresponding to the stretching and bending modes of its functional groups (e.g., the C≡C triple bond stretch, C-H stretches, and C-N stretches). This data is invaluable for the characterization of the molecule and for comparison with experimental spectroscopic data.

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO of this compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect to see a high electron density around the nitrogen atom and the alkyne triple bond, indicating their potential roles in chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in more detail. It can quantify the charge distribution on each atom (atomic charges) and describe the nature of the chemical bonds, including any delocalization of electrons.

A hypothetical data table summarizing the kind of information that could be obtained from DFT calculations is presented below.

PropertyPredicted Value (Hypothetical)
C≡C Bond Length~ 1.21 Å
C-N Bond Length~ 1.46 Å
HOMO Energy~ -6.5 eV
LUMO Energy~ 1.2 eV
HOMO-LUMO Gap~ 7.7 eV
Dipole Moment~ 1.5 D

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its participation in various organic transformations, such as cycloadditions, nucleophilic additions to the alkyne, or reactions involving the amino group.

Locating Transition States: A key aspect of reaction mechanism modeling is the identification of transition state structures. These are the high-energy intermediates that connect reactants to products. Computational methods can calculate the geometry and energy of these fleeting structures, providing a quantitative measure of the activation energy of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products. This analysis follows the reaction path downhill from the transition state in both the forward and reverse directions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two butyl groups attached to the nitrogen atom in this compound means that the molecule can exist in numerous conformations.

Conformational Search: A systematic or stochastic conformational search would be necessary to identify the various low-energy conformers of the molecule. This involves rotating the single bonds and calculating the energy of each resulting geometry. The relative energies of these conformers determine their populations at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and motions of the butyl chains and the propargyl group. These simulations can be performed in the gas phase or in the presence of a solvent to mimic experimental conditions.

Prediction of Reactivity and Selectivity

Based on the electronic properties derived from DFT calculations, predictions can be made about the reactivity and selectivity of this compound in various chemical reactions.

Reactivity Indices: Several reactivity descriptors can be calculated from the results of DFT calculations. These include the Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these indices would likely highlight the reactivity of the nitrogen atom and the carbon atoms of the alkyne.

Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, computational modeling can be used to predict the regioselectivity (which atom bonds to which) and stereoselectivity (the preferred spatial arrangement of the product). By comparing the activation energies for the formation of different products, the most favorable reaction pathway can be identified. For example, in a cycloaddition reaction involving the alkyne, DFT could predict whether the reaction proceeds with a specific orientation.

A hypothetical data table for predicted reactivity indices is shown below.

AtomFukui Function (f⁻) for Electrophilic AttackFukui Function (f⁺) for Nucleophilic Attack
N1HighLow
C1 (≡CH)ModerateModerate
C2 (C≡C)LowHigh

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "3-Dibutylamino-1-propyne". Both ¹H and ¹³C NMR spectroscopies provide critical information regarding the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons. The chemical shifts (δ) are influenced by the electron density around the protons.

Alkyne Proton (-C≡CH): A characteristic signal for the terminal alkyne proton is anticipated.

Methylene Protons adjacent to Nitrogen (-N-CH₂-C≡): These protons would appear as a singlet or a finely split multiplet.

Methylene Protons of the Butyl Groups (-N-CH₂-CH₂-CH₂-CH₃): The four methylene groups of the two butyl chains will give rise to a series of multiplets. The protons on the carbon adjacent to the nitrogen will be the most deshielded.

Methyl Protons of the Butyl Groups (-CH₃): A triplet corresponding to the terminal methyl groups of the butyl chains is expected.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal.

Alkynyl Carbons (-C≡C-): Two signals are expected for the sp-hybridized carbons of the alkyne group.

Methylene Carbons adjacent to Nitrogen (-N-CH₂-): Signals for the methylene carbons directly attached to the nitrogen atom will be observed.

Butyl Group Carbons: The different carbon atoms of the butyl chains will each produce a unique signal.

Mechanistic insights into reactions involving "this compound" can also be gained by monitoring changes in the NMR spectra over time. For instance, the disappearance of the alkyne proton signal could indicate its participation in a reaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
≡C-H ~2.0 - 2.5-
-N-CH₂ -C≡~3.2 - 3.5~40 - 45
C -H-~70 - 75
-C ≡CH-~80 - 85
-N-CH₂ -CH₂-~2.4 - 2.6~50 - 55
-CH₂-CH₂ -CH₂-~1.4 - 1.6~28 - 32
-CH₂-CH₂ -CH₃~1.3 - 1.5~19 - 23
-CH₃ ~0.8 - 1.0~13 - 15

Mass Spectrometry Techniques (e.g., ESI-MS) for Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound", with a molecular formula of C₁₁H₂₁N, the expected monoisotopic mass is approximately 167.1674 g/mol .

Electron Ionization (EI) is a common ionization method in mass spectrometry. The mass spectrum of "this compound" would show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. For "this compound", this would lead to the loss of a propyl radical, resulting in a prominent fragment ion.

Electrospray Ionization (ESI) is a softer ionization technique often used for the analysis of reaction products in solution. In ESI-MS, "this compound" would likely be observed as its protonated form, [M+H]⁺, at an m/z of approximately 168.17. This technique is particularly useful for identifying products of reactions involving "this compound" without causing extensive fragmentation.

Table 2: Predicted m/z Values for this compound Adducts in ESI-MS

Adduct m/z (Predicted)
[M+H]⁺168.1747
[M+Na]⁺190.1566
[M+K]⁺206.1306

Electrochemical Methods for Reactivity and Coordination Chemistry Studies

Electrochemical methods, such as cyclic voltammetry, can provide information about the redox properties of "this compound". The nitrogen atom in the amine can be oxidized at a certain potential, and the alkyne group might also undergo electrochemical reactions. Studying the electrochemical behavior can offer insights into its reactivity and potential applications in areas like electro-organic synthesis.

In coordination chemistry, if "this compound" acts as a ligand, electrochemical methods can be used to study the redox properties of the resulting metal complexes. The coordination of the amine to a metal center can significantly alter its electrochemical behavior, providing information about the nature of the metal-ligand interaction. Research on the electrochemical oxidation of propargylamines has shown that they can undergo cyclization reactions, indicating the potential for "this compound" to participate in electrochemically induced transformations libretexts.org.

X-ray Diffraction for Solid-State Structure Determination

Furthermore, if "this compound" is used to form crystalline coordination complexes or salts, X-ray diffraction can elucidate the coordination geometry around the metal center or the packing interactions in the crystal lattice. As of now, the crystal structure of "this compound" has not been reported in the crystallographic databases.

Application in Molecularly Imprinted Polymers for Analytical Recognition

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). "this compound" could potentially be used in two ways in the context of MIPs:

As a template: MIPs could be synthesized to selectively recognize and bind "this compound". This would involve polymerizing functional monomers and a cross-linker in the presence of "this compound". After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functionality to the target molecule. Such MIPs could be used for the selective extraction or sensing of "this compound" from complex mixtures.

As a functional monomer: The alkyne group in "this compound" could potentially be polymerized, or the amine could act as a functional group that interacts with a template during the imprinting process. The dibutylamino group could provide specific interactions within the imprinted cavity.

The development of MIPs for the recognition of amines is an active area of research, and the principles could be applied to create selective binders for "this compound" mdpi.com.

Coordination Chemistry of 3 Dibutylamino 1 Propyne As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal precursor, such as a metal halide or acetate, with the ligand in a suitable solvent. For a ligand like 3-dibutylamino-1-propyne, the reaction would likely involve the lone pair of electrons on the nitrogen atom of the amine group and the π-electrons of the carbon-carbon triple bond of the alkyne group coordinating to the metal center.

Once synthesized, the characterization of these hypothetical complexes would be crucial to confirm their structure and properties. Standard analytical techniques would include:

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C≡C triple bond and C-N bond upon coordination to the metal. A shift to a lower frequency for the C≡C stretching band would indicate coordination of the alkyne moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the protons and carbons near the amine and alkyne groups, providing evidence of ligand-metal interaction.

X-ray Crystallography: This technique would provide definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand to the metal center, confirming whether it binds in a monodentate or bidentate fashion.

Despite the theoretical potential for forming such complexes, specific research detailing the synthesis and characterization of metal complexes with this compound as a ligand is not readily found in published literature.

Role of the Amine and Alkyne Moieties in Coordination

The presence of both a soft donor (the alkyne) and a hard donor (the amine) allows this compound to potentially act as a versatile ligand. The coordination behavior would depend on the nature of the metal center and the reaction conditions.

Amine Coordination: The tertiary amine group contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of forming a coordinate bond with a metal ion. This is a common and strong mode of interaction for amino ligands.

Alkyne Coordination: The π-electron system of the carbon-carbon triple bond can also coordinate to a transition metal. This type of interaction is particularly common with soft, electron-rich metals in low oxidation states (e.g., Pt(0), Pd(0), Ag(I)).

Chelating Coordination: The most interesting potential for this ligand is its ability to act as a bidentate chelating ligand, where both the amine and alkyne groups bind to the same metal center simultaneously. This chelation would form a stable five-membered ring, a thermodynamically favorable arrangement known as the chelate effect, which enhances the stability of the resulting complex compared to complexes with analogous monodentate ligands. libretexts.orglibretexts.orgstudy.com The formation of such a chelate would depend on the steric and electronic properties of both the metal and the ligand.

While these coordination modes are well-established for other ligands containing similar functional groups, specific studies detailing the coordination behavior of this compound are scarce.

Catalytic Applications of Derived Metal Complexes

Metal complexes are central to the field of homogeneous catalysis, where their catalytic activity is tuned by the nature of the ligands coordinated to the metal. Complexes derived from ligands with both amine and alkyne functionalities could theoretically be applied in a variety of catalytic transformations. For instance, palladium complexes are widely used in cross-coupling reactions, and the electronic and steric properties imparted by a ligand like this compound could influence the efficiency and selectivity of such reactions. mdpi.com Similarly, complexes of other transition metals like ruthenium, rhodium, or iridium could find applications in hydrogenation, hydroformylation, or polymerization catalysis.

However, there is a lack of specific research in the scientific literature on the catalytic applications of metal complexes derived from this compound. The majority of research involving propargylamines focuses on their synthesis via metal-catalyzed reactions (such as A³ coupling), where the propargylamine (B41283) is the product, rather than a component of the catalyst itself.

Supramolecular Chemistry Involving 3 Dibutylamino 1 Propyne

Host-Guest Chemistry with Macrocyclic Receptors

There is currently no published research on the host-guest chemistry of 3-Dibutylamino-1-propyne with common macrocyclic receptors such as cyclodextrins, cucurbiturils, calixarenes, or crown ethers. The potential for this molecule to act as a guest, fitting within the cavity of a host molecule, is a subject that awaits scientific investigation. Factors such as the size and shape of the dibutylamino and propyne (B1212725) moieties would theoretically influence its binding affinity and selectivity with different macrocycles. However, without experimental data, any discussion of association constants, thermodynamics of binding, or the specific geometry of inclusion complexes remains purely speculative.

Formation of Supramolecular Assemblies

The ability of this compound to participate in the formation of larger, ordered supramolecular assemblies is another area that has not been documented. Supramolecular assemblies are formed through noncovalent interactions, and it is conceivable that the structural features of this compound could allow it to act as a building block in such structures. For instance, the terminal alkyne could potentially engage in interactions that drive self-assembly. Nevertheless, no studies have been found that report the formation of micelles, vesicles, gels, or crystalline networks involving this compound.

Noncovalent Interactions in Molecular Recognition

The specific noncovalent interactions that would govern the molecular recognition of this compound by a host molecule are yet to be studied. While one can hypothesize the involvement of hydrophobic interactions from the butyl chains, and potential hydrogen bonding or van der Waals forces involving the nitrogen atom and the alkyne group, there is no empirical evidence to support these possibilities. Detailed computational or experimental studies, such as NMR spectroscopy or calorimetry, would be required to elucidate the nature and strength of these potential noncovalent interactions.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The synthesis of propargylamines, including 3-Dibutylamino-1-propyne, is often achieved through multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine) or the Mannich reaction. researchgate.netnih.gov While effective, optimizing these reactions for yield, selectivity, and sustainability can be a resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to overcome these challenges. preprints.orgpreprints.org

Predict Reaction Yields: Accurately forecasting the yield of a reaction allows chemists to prioritize high-yielding synthetic routes, thereby reducing waste and experimental effort. rjptonline.org

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space to identify the ideal combination of catalysts, solvents, and temperature for maximizing the yield and purity of this compound. mdpi.com

Discover Novel Synthetic Pathways: By analyzing reaction databases, AI can propose entirely new and more efficient retrosynthetic routes that may not be apparent to human chemists. cas.org

The development of neural network-based models has already shown promise in predicting suitable reaction conditions for a wide range of organic transformations. nih.gov By applying these models to the synthesis of this compound, researchers can accelerate the discovery of more efficient and sustainable manufacturing processes.

Development of Novel Bioconjugation Strategies

The terminal alkyne group of this compound makes it a prime candidate for use in bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent bioconjugation technique where an azide (B81097) and a terminal alkyne react to form a stable triazole linkage. nih.govsigmaaldrich.com

Future research will likely focus on leveraging this compound in advanced bioconjugation strategies, including:

Site-Specific Protein Modification: By incorporating an azide-bearing unnatural amino acid into a protein, this compound could be used to attach probes, drugs, or imaging agents to a specific location on the protein's surface. nih.gov

Development of Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies is crucial for the efficacy of ADCs. The click reaction between an azide-modified antibody and an alkyne-functionalized drug, potentially derived from this compound, offers a robust method for creating homogeneous and effective ADCs. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. nih.govsigmaaldrich.com While this compound itself is not a strained alkyne, it can be used in concert with azide-modified biomolecules in CuAAC-based in vitro applications.

Glaser-Hay Coupling: This reaction involves the coupling of two terminal alkynes to form a diyne linkage. nih.govnih.gov This technique could be employed to dimerize proteins or other biomolecules that have been functionalized with this compound, leading to the creation of novel supramolecular structures.

The development of these strategies will expand the utility of this compound in diagnostics, therapeutics, and fundamental biological research.

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of propargylamines is traditionally catalyzed by transition metals. researchgate.net A significant area of future research will be the development of more sustainable and environmentally friendly catalytic systems for the production of this compound. rsc.orgrsc.org This includes:

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces the environmental impact. rsc.orgresearchgate.netnih.gov Several solvent-free methods for propargylamine (B41283) synthesis have been reported, often utilizing metal catalysts. nih.gov

Metal-Free Catalysis: The development of metal-free synthetic routes is highly desirable to avoid metal contamination of the final product and reduce costs. nih.gov

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies catalyst recovery and reuse, contributing to a more sustainable process. tandfonline.com Magnetically recoverable nanocatalysts, for example, have shown high efficiency and can be easily separated from the reaction mixture using an external magnet. tandfonline.com

Green Solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ionic liquids is a key aspect of green chemistry. researchgate.netthaiscience.info Task-specific ionic liquids have been shown to effectively catalyze Mannich reactions and can be recycled and reused multiple times. thaiscience.info

The following table summarizes some of the sustainable catalytic systems that could be explored for the synthesis of this compound:

Catalyst TypeExampleAdvantages
Heterogeneous Impregnated copper on magnetiteRecyclable, efficient under solvent-free conditions. nih.gov
Nanocatalyst Silver nanoparticles on a magnetic supportHigh catalytic activity, easy recovery and reuse. tandfonline.com
Metal-Free Organocatalysts (e.g., threonine-derived)Avoids metal contamination, can be performed in water. mdpi.com
Ionic Liquid Task-specific Brønsted acidic ionic liquidsReusable, can act as both catalyst and solvent. thaiscience.info

Future research in this area will focus on designing highly active, selective, and recyclable catalysts that operate under mild reaction conditions.

Advanced Applications in Nanotechnology and Optoelectronics

The terminal alkyne of this compound provides a reactive handle for the functionalization of materials, opening up possibilities for its use in nanotechnology and optoelectronics.

Nanotechnology: The covalent attachment of this compound to nanoparticles can be used to modify their surface properties. For instance, alkyne-functionalized silver nanoparticles have been used for Raman imaging. acs.org The dibutylamino group could impart specific solubility or binding properties to the nanoparticles. The terminal alkyne can also be used to link nanoparticles together or to other functional molecules.

Optoelectronics: Alkyne-functionalized polymers are of interest for creating new materials with tailored optical and electronic properties. nih.govacs.org For example, polyesters functionalized with terminal alkynes can be cross-linked using thiol-yne chemistry to create soft, degradable elastomers. nih.govacs.orgmtu.edu By incorporating this compound into polymer structures, it may be possible to influence properties such as conductivity, photoluminescence, or nonlinear optical response. The nitrogen atom in the dibutylamino group could also play a role in the electronic properties of the resulting materials.

Future research in this domain will involve the synthesis and characterization of novel materials incorporating this compound and the evaluation of their performance in devices such as sensors, light-emitting diodes, and solar cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Dibutylamino-1-propyne in laboratory settings?

  • Synthesis typically involves nucleophilic substitution or alkyne amination. For example, reacting propargyl bromide with dibutylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like tetrahydrofuran (THF). Purification via fractional distillation or column chromatography ensures high purity (>95%), as validated by Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the alkyne proton (~2.5 ppm) and dibutylamino groups (δ 0.8–1.6 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm verifies purity (>97%). Cross-reference spectral data with databases like PubChem or CAS Common Chemistry for validation .

Q. What safety protocols are essential when handling this compound?

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatility. Store in a cool, dry place under nitrogen to prevent degradation. Waste must be neutralized with dilute acid (e.g., HCl) before disposal by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, focusing on the alkyne’s triple bond and the electron-donating dibutylamino group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. Validate predictions experimentally via kinetic studies under controlled conditions .

Q. What strategies resolve contradictions in reaction yield data under varying catalytic conditions?

  • Systematically test variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) methodologies. Employ statistical tools like ANOVA to identify significant factors. Replicate experiments with triplicate runs to assess reproducibility. Cross-validate results with spectroscopic data (e.g., IR for intermediate detection) .

Q. How does the steric environment of the dibutylamino group influence interactions with transition metal catalysts?

  • Compare catalytic efficiency (e.g., turnover frequency) in cross-coupling reactions using palladium or copper catalysts. Steric hindrance from the dibutyl group may reduce coordination efficiency, as evidenced by lower yields in Suzuki-Miyaura reactions versus less hindered analogs. Use X-ray crystallography or Extended X-ray Absorption Fine Structure (EXAFS) to analyze metal-ligand binding .

Q. What analytical techniques are critical for detecting degradation products of this compound under oxidative conditions?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies oxidation byproducts (e.g., carbonyl compounds or amine oxides). Accelerated stability studies (40°C/75% RH for 6 months) combined with kinetic modeling predict shelf-life. Compare degradation pathways with computational predictions (e.g., bond dissociation energies via DFT) .

Methodological Considerations for Data Analysis

  • Contradictory Data Resolution : When spectroscopic data conflicts with theoretical predictions (e.g., unexpected NMR shifts), re-examine solvent effects or impurities. Use deuterated solvents for NMR and spiking experiments with pure standards to confirm assignments .
  • Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously. Use internal standards (e.g., tetramethylsilane for NMR) to ensure instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.